2-amino-3-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)indolizine-1-carboxamide

Description

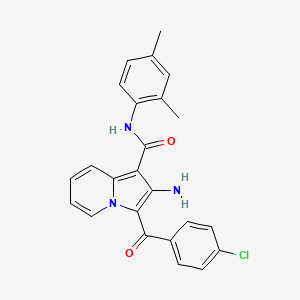

This indolizine-derived carboxamide features a 2-amino group, a 4-chlorobenzoyl substituent at position 3, and an N-linked 2,4-dimethylphenyl group at position 1 (Figure 1). The compound’s molecular formula is C₃₀H₂₅ClN₃O₂ (estimated molecular weight: ~506.0 g/mol), though precise data is unavailable in the provided evidence.

Properties

IUPAC Name |

2-amino-3-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O2/c1-14-6-11-18(15(2)13-14)27-24(30)20-19-5-3-4-12-28(19)22(21(20)26)23(29)16-7-9-17(25)10-8-16/h3-13H,26H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUPLRQXZAWWPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Indolizine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrroles and α,β-unsaturated carbonyl compounds.

Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines under suitable conditions.

Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through amidation reactions using carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The carbonyl groups can be reduced to alcohols or amines.

Substitution: Halogen atoms in the benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-amino-3-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)indolizine-1-carboxamide generally involves multi-step organic reactions. Key steps in the synthesis include:

- Formation of the Indolizine Core : Achieved through cyclization reactions involving appropriate precursors such as pyrroles and α,β-unsaturated carbonyl compounds.

- Introduction of the Amino Group : Conducted via amination reactions using ammonia or amines.

- Carboxamide Formation : Finalized through amidation reactions with carboxylic acids or their derivatives.

This compound has a molecular formula of and a molecular weight of approximately .

The biological activity of 2-amino-3-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)indolizine-1-carboxamide has been a focal point in research due to its potential therapeutic applications.

Anticancer Activity

Research indicates that indolizine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that structural modifications can enhance anticancer properties. Specifically, compounds with similar structures have demonstrated activity against lung and breast cancer cells .

Antimicrobial Properties

Indolizines are also being investigated for their antimicrobial activity. Analogous compounds have shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of halogen substituents (like chlorine) may enhance these properties .

Comparative Analysis with Related Compounds

To understand the uniqueness and potential advantages of 2-amino-3-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)indolizine-1-carboxamide, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Anticancer Activity |

|---|---|---|

| 2-amino-3-(4-fluorobenzoyl)-N-(2,4-dimethylphenyl)indolizine-1-carboxamide | Fluorine instead of Chlorine | High |

| 2-amino-N-(3-methylphenyl)-3-(4-chlorobenzoyl)indolizine-1-carboxamide | Methyl group modification | Moderate |

This comparison highlights how variations in substituents can influence biological activity and therapeutic potential .

Antiproliferative Studies

A study focusing on fluorinated indolizines reported significant antiproliferative activity against lung and breast cancer cells. The results indicated that structural modifications could enhance anticancer properties significantly .

Antimicrobial Evaluation

Another study evaluated various indolizine derivatives for their antimicrobial efficacy against different bacterial strains. The Minimum Inhibitory Concentration (MIC) values revealed promising antibacterial activity that warrants further investigation into their therapeutic potential .

Mechanism of Action

The mechanism of action of 2-amino-3-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)indolizine-1-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorobenzoyl group in the target compound and ’s analog increases lipophilicity and may enhance membrane permeability but could reduce solubility compared to the 4-methoxybenzoyl group in ’s compound, which introduces polarity via the methoxy oxygen .

Carboxamide-Linked Aryl Groups :

- The 2,4-dimethylphenyl group in the target compound contributes steric bulk and lipophilicity, which might hinder binding in crowded receptor pockets. In contrast, the 2-methoxyphenyl group () offers hydrogen-bonding capacity, possibly improving target engagement .

- The 4-ethylphenyl group () introduces moderate hydrophobicity, while the 2-chlorophenyl group () adds polarity but less steric demand .

Biological Activity

2-amino-3-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

- IUPAC Name : 2-amino-3-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)indolizine-1-carboxamide

- Molecular Formula : C19H19ClN2O

- Molecular Weight : 374.818 g/mol

- Density : 1.331 g/cm³

- Boiling Point : 641.2 °C at 760 mmHg

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an allosteric enhancer for the A1 adenosine receptor. Its structure allows for interactions with multiple biological targets, which may lead to various therapeutic effects.

The compound acts primarily as an allosteric modulator of the A1 adenosine receptor. Allosteric enhancers increase the receptor's response to endogenous ligands without directly activating the receptor themselves. This mechanism can lead to enhanced physiological responses in conditions where adenosine signaling is beneficial.

Structure-Activity Relationship Studies

Research has focused on understanding how structural modifications affect biological activity. A study indicated that substitutions at specific positions on the indolizine core significantly influence the compound's efficacy as an allosteric enhancer .

Case Studies

- A1 Adenosine Receptor Modulation : In vitro studies demonstrated that 2-amino-3-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)indolizine-1-carboxamide significantly potentiated agonist binding to the A1 receptor in saturation and competition assays. This suggests a robust interaction that could be exploited for therapeutic purposes in conditions such as cardiac arrhythmias or neuroprotection .

- Cytotoxicity Assays : Preliminary cytotoxicity tests showed that derivatives of this compound exhibited varying degrees of cytotoxic effects against cancer cell lines, indicating potential anticancer properties. The structure's complexity allows for interactions with cellular pathways involved in proliferation and apoptosis .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-3-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)indolizine-1-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions:

- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using palladium or copper catalysts under inert atmospheres .

- Functionalization : Introduction of the amino group via nucleophilic substitution (e.g., using amines and coupling agents like EDCI/DCC) and benzoylation via electrophilic aromatic substitution (e.g., 4-chlorobenzoyl chloride) .

- Purification : Techniques such as column chromatography (hexane:ethyl acetate gradients) and recrystallization are critical for isolating high-purity products .

Q. Which spectroscopic methods are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm substituent positions and indolizine core integrity (e.g., δ ~7.7 ppm for aromatic protons, δ ~188 ppm for carbonyl carbons) .

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, N-H stretch at ~3300 cm⁻¹) .

- Mass Spectrometry (ESI) : Validates molecular weight (e.g., observed [M+H]+ peaks matching theoretical values) .

Q. What preliminary assays are used to evaluate its biological activity?

- Methodological Answer :

- Antimicrobial Testing : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Antioxidant Screening : DPPH radical scavenging assays to measure IC50 values, comparing activity to ascorbic acid controls .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd/Cu catalyst ratios and ligands (e.g., triphenylphosphine) to enhance cyclization efficiency .

- Reaction Engineering : Transition from batch to continuous flow reactors to improve heat/mass transfer and reduce side reactions .

- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve safety and yield .

Q. How do structural modifications (e.g., halogen substitution) affect biological activity?

- Methodological Answer :

- Substituent Analysis : Compare 4-chlorobenzoyl derivatives (current compound) with 4-fluorobenzoyl or 4-bromobenzoyl analogs (see Table 1).

| Substituent | Antimicrobial Activity (MIC, µg/mL) | Antioxidant IC50 (µM) |

|---|---|---|

| -Cl | 8–16 (S. aureus) | 45.2 |

| -F | 4–8 (S. aureus) | 32.7 |

| -Br | 16–32 (S. aureus) | 58.9 |

- Mechanistic Insight : Electron-withdrawing groups (e.g., -Cl) enhance membrane penetration in bacteria but may reduce radical scavenging efficiency due to steric effects .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent inoculum sizes (e.g., 1×10⁵ CFU/mL) and incubation times (18–24 hours) in antimicrobial tests .

- Structural Validation : Confirm compound purity via HPLC (>95%) to rule out impurities skewing results .

- Targeted Studies : Use molecular docking to compare binding affinities with biological targets (e.g., bacterial DNA gyrase) across analogs .

Q. What advanced techniques confirm the compound’s binding mode with biological targets?

- Methodological Answer :

- X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., E. coli topoisomerase IV) to identify key interactions (e.g., H-bonds with Arg84) .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to assess affinity and selectivity .

- Molecular Dynamics Simulations : Model ligand-protein stability over 100-ns trajectories to predict resistance mutations .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show negligible effects?

- Methodological Answer :

- Strain Variability : Test clinical vs. lab-adapted bacterial strains (e.g., methicillin-resistant S. aureus vs. ATCC 25923) .

- Compound Stability : Assess degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) via LC-MS .

- Synergistic Effects : Screen combinations with adjuvants (e.g., efflux pump inhibitors) to overcome intrinsic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.